

Unveiling the Allosteric Inhibition of MALT1: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: (R)-Malt1-IN-3

Cat. No.: B12423135

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A deep dive into the allosteric binding site of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is providing researchers with novel avenues for therapeutic intervention in autoimmune diseases and certain cancers. This guide offers a comprehensive comparison of **(R)-Malt1-IN-3**, a notable allosteric inhibitor, with other MALT1 inhibitors, supported by experimental data and detailed protocols to aid in the advancement of drug discovery and development.

The paracaspase MALT1 is a critical mediator in the activation of NF- κ B signaling, a pathway essential for the function of both the innate and adaptive immune systems. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune disorders. MALT1 possesses both scaffolding and proteolytic functions, with its protease activity being a key driver of the downstream signaling cascade. Inhibition of this enzymatic activity has become a significant focus for therapeutic development.

MALT1 inhibitors can be broadly categorized into two classes based on their binding site: active site inhibitors and allosteric inhibitors. Active site inhibitors, often peptidomimetic in nature, directly block the catalytic cleft of the enzyme. In contrast, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that renders the enzyme inactive. The allosteric binding site, often referred to as the "Trp580 pocket" or "W580 pocket," is located at the interface between the caspase-like domain and the Ig3 domain of MALT1.^[1] **(R)-Malt1-IN-3** is an example of a potent allosteric inhibitor that targets this site.

Comparative Performance of MALT1 Inhibitors

The following tables summarize the quantitative data for **(R)-Malt1-IN-3** and a selection of other allosteric and active site MALT1 inhibitors. This data, compiled from various studies, highlights the potency of these compounds in both biochemical and cellular assays.

Table 1: Biochemical Potency of MALT1 Inhibitors

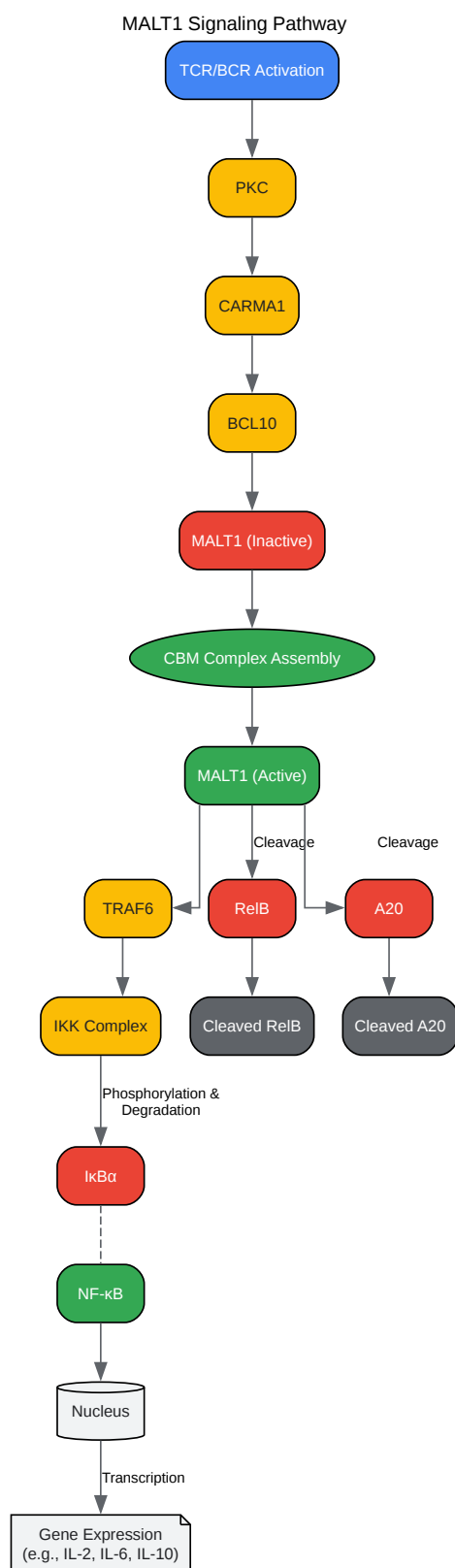
Compound	Inhibition Type	Target	IC50 / Ki	Source
(R)-Malt1-IN-3	Allosteric	MALT1 Protease	20 nM (IC50)	[2]
MALT1-IN-3	Allosteric	MALT1 Protease	0.06 μ M (IC50)	[3]
MLT-748	Allosteric	MALT1 Protease	5 nM (IC50)	[4] [5]
MLT-985	Allosteric	MALT1 Protease	3 nM (IC50)	[4] [5] [6]
MLT-231	Allosteric	MALT1 Protease	9 nM (IC50)	[5] [6]
MLT-827	Allosteric	MALT1 Protease	5 nM (IC50)	[6]
Mepazine	Allosteric	MALT1 Protease	0.83 μ M (IC50)	[4] [5] [6]
ABBV-MALT1	Allosteric	MALT1 Protease	349 nM (IC50)	[6]
MI-2	Active Site (Irreversible)	MALT1 Protease	5.84 μ M (IC50)	[5]
Z-VRPR-FMK	Active Site (Irreversible)	MALT1 Protease	0.14 μ M (Ki)	[6]

Table 2: Cellular Activity of MALT1 Inhibitors

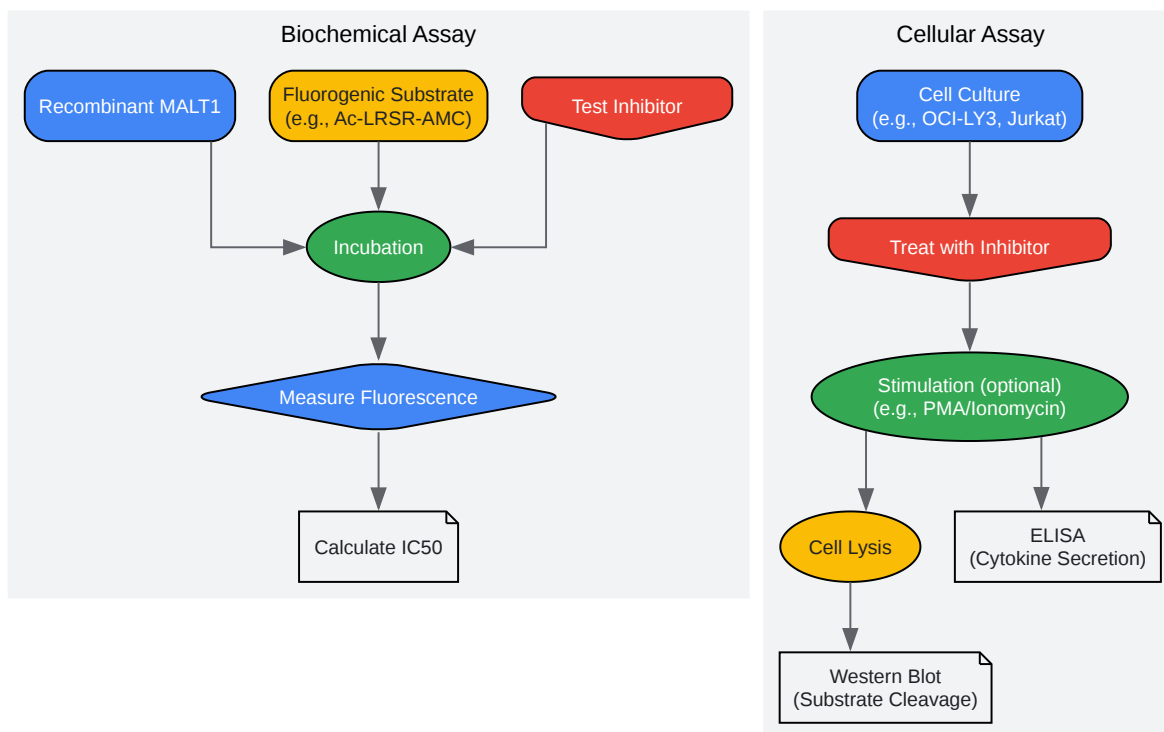
Compound	Cell Line	Assay	IC50 / GI50	Source
(R)-Malt1-IN-3	OCI-LY3	IL-6 Secretion	60 nM	[2]
(R)-Malt1-IN-3	OCI-LY3	IL-10 Secretion	40 nM	[2]
MALT1-IN-3	OCI-LY3	IL-6 Secretion	0.14 μ M	[3]
MALT1-IN-3	OCI-LY3	IL-10 Secretion	0.13 μ M	[3]
MLT-943	Jurkat T cells	IL-2 Reporter Gene	40 nM (IC50)	[6]
MLT-943	Human PBMC	IL-2 Secretion	74 nM (IC50)	[6]
MLT-985	Jurkat T cells	IL-2 Reporter Gene	20 nM (IC50)	[6]
MLT-231	OCI-Ly3	BCL10 Cleavage	0.16 μ M (IC50)	[6]
MALT1 inhibitor 8	Cellular Assay	Proliferation	3.2 μ M (IC50)	[6]
MI-2	HBL-1, TMD8, OCI-Ly3, OCI-Ly10	Growth Inhibition	0.2-0.5 μ M (GI50)	[7]
Janssen Cpd 98	OCI-Ly3	Proliferation	0.018 μ M (GI50)	[8]

MALT1 Signaling Pathway and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the MALT1 signaling pathway and the experimental workflows used to assess their efficacy.



Experimental Workflow for MALT1 Inhibitor Evaluation



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